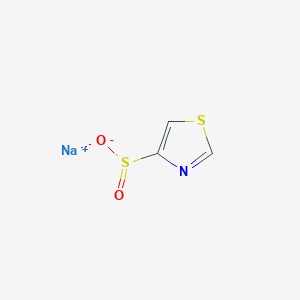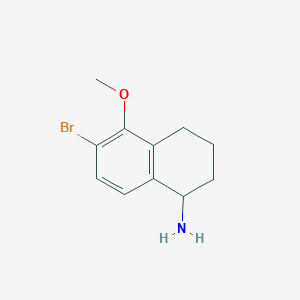
N-propylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propylpyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring this compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and an amino group at position 4
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-chloropyrimidine with propylamine under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the propylamine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions: N-propylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the reagent used.
科学研究应用
N-propylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activity.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of N-propylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, certain derivatives may inhibit DNA synthesis in cancer cells, leading to cell death.
相似化合物的比较
N-propylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
4-aminopyrimidine: Lacks the propyl group, leading to different chemical and biological properties.
6-chloro-N-propylpyrimidin-4-amine: Contains a chlorine atom at position 6, which can influence its reactivity and biological activity.
2,4-diaminopyrimidine: Contains two amino groups, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
属性
CAS 编号 |
45815-12-1 |
|---|---|
分子式 |
C7H11N3 |
分子量 |
137.18 g/mol |
IUPAC 名称 |
N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3/c1-2-4-9-7-3-5-8-6-10-7/h3,5-6H,2,4H2,1H3,(H,8,9,10) |
InChI 键 |
VVOIYIAQBRDFQU-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=NC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


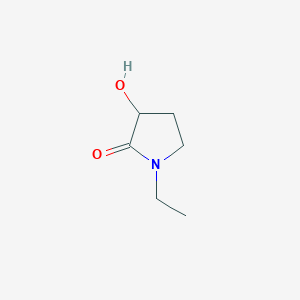

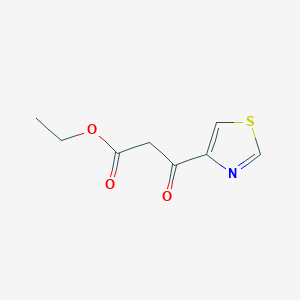
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
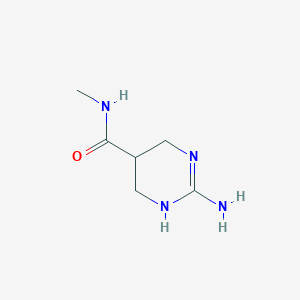

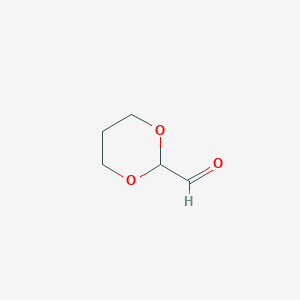
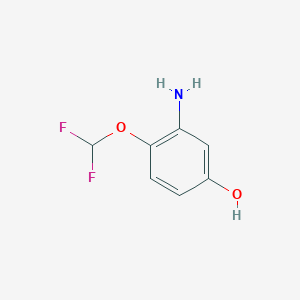

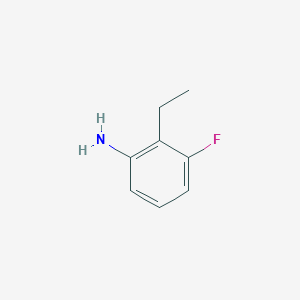
![3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylicacid](/img/structure/B13120831.png)
![(R)-3-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13120838.png)
